Egfr-TK

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The epidermal growth factor receptor tyrosine kinase is a membrane protein with intracellular kinase activity. It plays a significant role in the cell signaling pathway that regulates cell division and survival. Mutations in the epidermal growth factor receptor gene cause elevated activity of the epidermal growth factor receptor protein, resulting in cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The epidermal growth factor receptor tyrosine kinase can be synthesized using various methods. One common approach involves the use of real-time polymerase chain reaction assays for the targeted detection of mutations in the epidermal growth factor receptor tyrosine kinase gene . The DNA is isolated from a specimen of formalin-fixed paraffin-embedded tissue, and the total amount of DNA in the sample is assessed by a control assay. The amplification-refractory mutation system is used for mutation-specific DNA amplification, and Scorpions technology is used for detecting amplified regions .

Industrial Production Methods: Industrial production methods for epidermal growth factor receptor tyrosine kinase inhibitors involve the synthesis of derivatives such as oxadiazole and pyrazoline . These derivatives are designed and synthesized as promising inhibitors, and their antiproliferative activity is studied against human cancer cell lines .

Análisis De Reacciones Químicas

Types of Reactions: The epidermal growth factor receptor tyrosine kinase undergoes various types of reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxadiazole and pyrazoline derivatives . The reaction conditions often involve the use of molecular docking studies to assess the inhibitory activity of the synthesized compounds .

Major Products Formed: The major products formed from these reactions are inhibitors that show significant antiproliferative activity against cancer cell lines .

Aplicaciones Científicas De Investigación

The epidermal growth factor receptor tyrosine kinase has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a crucial target for cancer therapy, as its inhibitors have fewer negative effects and primarily kill cancer cells . The epidermal growth factor receptor tyrosine kinase inhibitors are used in the treatment of various cancers, including breast, liver, colon, and prostate cancers .

Mecanismo De Acción

The epidermal growth factor receptor tyrosine kinase exerts its effects by binding to the adenosine triphosphate-binding site of the enzyme . This binding blocks the activation of downstream signaling induced by the epidermal growth factor receptor, thereby inhibiting cell proliferation and survival . The molecular targets involved include the epidermal growth factor receptor itself and other members of the receptor tyrosine kinase family .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to the epidermal growth factor receptor tyrosine kinase inhibitors include vascular endothelial growth factor receptor inhibitors and human epidermal growth factor receptor-2 inhibitors . These compounds also target receptor tyrosine kinases and play a role in cancer therapy .

Uniqueness: The uniqueness of the epidermal growth factor receptor tyrosine kinase inhibitors lies in their ability to specifically target the epidermal growth factor receptor, which is overexpressed in many human cancers . This specificity allows for more effective and selective cancer treatment with fewer side effects .

Propiedades

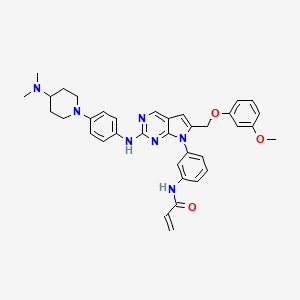

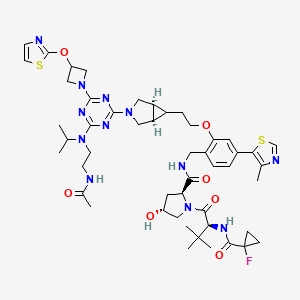

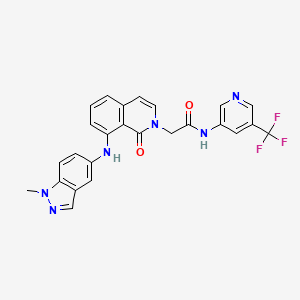

Fórmula molecular |

C36H39N7O3 |

|---|---|

Peso molecular |

617.7 g/mol |

Nombre IUPAC |

N-[3-[2-[4-[4-(dimethylamino)piperidin-1-yl]anilino]-6-[(3-methoxyphenoxy)methyl]pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C36H39N7O3/c1-5-34(44)38-27-8-6-9-30(21-27)43-31(24-46-33-11-7-10-32(22-33)45-4)20-25-23-37-36(40-35(25)43)39-26-12-14-29(15-13-26)42-18-16-28(17-19-42)41(2)3/h5-15,20-23,28H,1,16-19,24H2,2-4H3,(H,38,44)(H,37,39,40) |

Clave InChI |

ROEHOAVVZAIYIJ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5=CC=CC(=C5)NC(=O)C=C)COC6=CC=CC(=C6)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)